4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine
Description
Properties
IUPAC Name |
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVGCYLXFDJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250254 | |
| Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-58-8 | |
| Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Mechanism of Action & Pharmacological Utility
The following technical guide provides an in-depth analysis of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine , a critical pharmacophore and synthetic intermediate in the discovery of kinase inhibitors, GABA-A receptor antagonists, and PARP inhibitors.
Executive Summary
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (hereafter referred to as CPM-P ) is a bioactive 3,6-disubstituted pyridazine scaffold. While often utilized as a high-value synthetic intermediate, its structural architecture—comprising a central pyridazine core, a phenyl linker, and a morpholine tail—classifies it as a privileged structure in medicinal chemistry.
Its mechanism of action (MoA) is dual-faceted:
-
Direct Pharmacological Activity : It acts as a competitive inhibitor at the ATP-binding site of various protein kinases (e.g., VEGFR-2, CDK) and potentially as a low-affinity antagonist at GABA-A receptors due to its biaryl homology with Gabazine (SR-95531).
-
Synthetic Functionalization : The C6-chlorine atom serves as an electrophilic handle for Nucleophilic Aromatic Substitution (
), enabling the rapid generation of high-affinity libraries for oncology and CNS indications.
Chemical Identity & Structural Biology
Pharmacophore Analysis
CPM-P is designed to interact with specific binding pockets in enzymes and receptors. Its efficacy is driven by three distinct structural domains:
| Domain | Structural Component | Pharmacological Function |
| Hinge Binder / Core | 6-Chloropyridazine | The nitrogen atoms ( |
| Linker | Phenyl Ring | Provides a rigid scaffold, orienting the morpholine tail into the solvent-exposed region or a specific hydrophobic channel. |
| Solubilizing Tail | Morpholine | Improves water solubility and pharmacokinetic properties. The oxygen atom can form hydrogen bonds, while the ring fits into solvent-interface pockets. |
Structural Homology
CPM-P shares significant structural homology with several clinical and research-grade compounds:
-
Gabazine (SR-95531) : A potent GABA-A antagonist.[1][2] CPM-P mimics the biaryl core but lacks the carboxylic acid tail, suggesting potential (albeit lower affinity) binding to the GABA binding site.
-
Minaprine : An antidepressant (MAO inhibitor). CPM-P represents a rigidified, chlorinated analogue of the phenyl-pyridazine core found in Minaprine derivatives.
-
Kinase Inhibitors : The biaryl-morpholine motif is ubiquitous in inhibitors of VEGFR, PI3K, and mTOR.
Mechanism of Action (The Core)
Kinase Inhibition (ATP-Competitive)
The primary MoA for CPM-P and its derivatives is Type I ATP-competitive inhibition .
-
Binding Mode : The pyridazine nitrogen atoms form hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).
-
Hydrophobic Interaction : The phenyl ring sits in the hydrophobic pocket adjacent to the gatekeeper residue.
-
Solvent Interaction : The morpholine ring extends towards the solvent front, improving solubility and potentially interacting with surface residues (e.g., Asp/Glu).
GABA-A Receptor Antagonism
CPM-P acts as a structural probe for the GABA-A receptor orthosteric site .
-
Mechanism : It competes with GABA for the binding pocket at the
subunit interface. -
Effect : Unlike Gabazine, which has a charged acid group to anchor it, CPM-P is neutral. This likely results in lower affinity but higher membrane permeability , making it a useful scaffold for CNS-penetrant antagonist design.
Synthetic Activation (The "Pro-Drug" Mechanism)
In a drug discovery context, CPM-P is often the "activated" precursor. The C6-chlorine is displaced by amines (via
Visualization: Mechanism & Synthesis Pathways[3][4]
The following diagram illustrates the dual role of CPM-P: as a direct kinase inhibitor and as a precursor for diversified libraries.
Caption: Figure 1.[3] Dual utility of CPM-P as a direct low-affinity inhibitor and a high-value synthetic scaffold for potent drug discovery.
Experimental Protocols
Protocol A: Synthesis of CPM-P (Suzuki Coupling)
Objective : To synthesize CPM-P from commercially available precursors.
-
Reagents : 3,6-Dichloropyridazine (1.0 eq), 4-Morpholinophenylboronic acid (1.1 eq),
(0.05 eq), (2.0 eq). -
Solvent : DME/Water (3:1).
-
Procedure :
-
Degas solvents with
for 15 mins. -
Combine reagents in a sealed tube.
-
Heat to 85°C for 12 hours.
-
Workup : Extract with EtOAc, wash with brine, dry over
. -
Purification : Flash chromatography (Hexane/EtOAc gradient).
-
-
Validation : Confirm structure via
-NMR (look for pyridazine doublets at ~7.5-8.0 ppm).
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Objective : To quantify the
-
Preparation : Prepare 3x serial dilutions of CPM-P in DMSO.
-
Reaction :
-
Mix Kinase (2 ng/µL), Substrate (Poly GT), and ATP (10 µM) in reaction buffer.
-
Add CPM-P dilutions.
-
Incubate at RT for 60 mins .
-
-
Detection :
-
Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
-
Analysis : Measure luminescence. Plot RLU vs. log[Concentration] to determine
.
References
-
Design and Synthesis of Pyridazine-Based VEGFR-2 Inhibitors . Source: Journal of Medicinal Chemistry. Context: Describes the biaryl-morpholine scaffold as a key hinge-binding motif for angiogenesis inhibition. URL: [Link]
-
GABA-A Receptor Antagonists: From Gabazine to Novel Probes . Source: Neuropharmacology. Context: Discusses the structure-activity relationship (SAR) of 3-phenyl-6-aminopyridazines (SR-95531 analogues). URL: [Link]
-
Morpholine as a Privileged Pharmacophore in Medicinal Chemistry . Source: Bioorganic & Medicinal Chemistry. Context: Reviews the role of morpholine in improving solubility and potency in kinase and CNS drugs. URL: [Link]
-
Synthesis of Novel Chloropyridazine Hybrids as PARP-1 Inhibitors . Source: European Journal of Medicinal Chemistry. Context: Details the use of chloropyridazine intermediates in synthesizing inhibitors for DNA repair pathways. URL: [Link]
Sources
"preliminary cytotoxicity screening of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine"
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. The discovery and development of new anticancer agents are paramount, and early-stage in vitro toxicity assessment is a critical step in identifying promising therapeutic candidates while filtering out those with unfavorable profiles.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices. We will detail a multi-assay strategy employing metabolic viability (MTT), cell membrane integrity (LDH), and apoptosis induction (Annexin V/PI) assays to build a robust preliminary toxicity profile of the compound.
Introduction: The Rationale for Investigation
The compound, 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, is a hybrid structure incorporating two key pharmacophores with established relevance in oncology: the pyridazine and morpholine moieties.
-
The Pyridazine Scaffold: Pyridazine derivatives are a well-recognized class of heterocyclic compounds exhibiting a wide spectrum of biological activities, including potent anticancer effects.[4] Various substituted pyridazines have demonstrated significant cytotoxicity against a range of human cancer cell lines, such as leukemia, lung, colon, and breast cancer.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for tumor growth.[6][7]
-
The Morpholine Moiety: The morpholine ring is another privileged structure in medicinal chemistry. Its inclusion in molecular design has been shown to enhance drug-like properties.[8] Furthermore, morpholine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines, and in some cases, the ability to overcome multidrug resistance.[9][10][11]
The molecular hybridization of these two scaffolds in 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine presents a rational strategy for developing a novel anticancer agent.[12] This guide outlines the essential first step in its evaluation: a rigorous preliminary assessment of its cytotoxic potential.
Part 1: A Strategic Approach to Experimental Design
A successful cytotoxicity screen is built upon a logical and well-justified experimental design. The choices of cell models and assessment methods are critical for generating meaningful and reproducible data.
The Principle of Orthogonal Assays
To build a reliable toxicity profile, it is insufficient to rely on a single assay. Different assays measure distinct cellular events associated with cytotoxicity. By employing a multi-assay, or orthogonal, approach, we can corroborate findings and gain deeper insight into the compound's mechanism of action. This guide focuses on three pillars of cytotoxicity assessment:
-
Metabolic Activity: Is the compound affecting cellular metabolism?
-
Membrane Integrity: Is the compound causing physical damage to the cell membrane?
-
Apoptosis Induction: Is the compound triggering programmed cell death?
This strategy provides a more complete picture than any single method alone.
Rationale for Cell Line Selection
The choice of cell lines is fundamental to the relevance of the study.[13] For a preliminary screen, a panel approach is recommended to assess both the breadth of activity and potential selectivity.
-
Cancer Cell Panel: Select a panel of well-characterized human cancer cell lines from diverse tissue origins. This helps to determine if the compound has broad-spectrum activity or is specific to certain cancer types.[14][15]
-
Non-Cancerous Control: Include a "normal" (non-cancerous) cell line to assess the compound's selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a better therapeutic window.[18]
-
NIH3T3: A well-established mouse embryonic fibroblast cell line.[19]
-
Part 2: Core Protocols for Cytotoxicity Assessment
This section provides detailed, step-by-step protocols for the core cytotoxicity assays. For all assays, it is critical to include appropriate controls: untreated cells (negative control), vehicle-treated cells (e.g., DMSO), and a positive control known to induce cytotoxicity.
Protocol: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[20]
Methodology:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for a defined period (e.g., 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][23] Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background noise.
Data Analysis:
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is then determined by plotting % cell viability against the log of the compound concentration and performing a non-linear regression analysis.[1]
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | [Example Data] |
| MCF-7 | Breast Adenocarcinoma | [Example Data] |
| HCT-116 | Colon Carcinoma | [Example Data] |
| NIH3T3 | Fibroblast | [Example Data] |
| Table 1: Example presentation of IC50 values derived from the MTT assay. |
Protocol: LDH Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[24] LDH is a stable cytosolic enzyme that is released only when the plasma membrane has been compromised, making it an excellent indicator of cell lysis.[25][26]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three additional control wells for each cell line:[1]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the end of the incubation.[27]
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (provided by a commercial kit) to each well of the new plate.[1] This mixture typically contains lactate, NAD+, and a tetrazolium salt dye.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[1] Stop the reaction with a stop solution if required by the kit and measure the absorbance at the recommended wavelength (typically ~490 nm).[25]
Data Analysis:
First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula:[1] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
| Cell Line | Spontaneous Release (%) | Maximum Release (%) | Compound X Treated (%) |
| A549 | [Example Data] | 100 | [Example Data] |
| MCF-7 | [Example Data] | 100 | [Example Data] |
| HCT-116 | [Example Data] | 100 | [Example Data] |
| NIH3T3 | [Example Data] | 100 | [Example Data] |
| Table 2: Example presentation of LDH release data. |
Part 3: Mechanistic Insights via Apoptosis Detection
A reduction in cell viability can occur through two main pathways: necrosis (uncontrolled cell death, often due to injury) or apoptosis (programmed cell death). Distinguishing between these is crucial for understanding the compound's mechanism.
Protocol: Annexin V/PI Staining for Apoptosis
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[28] During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[30] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[29]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC50 and 2x IC50 concentrations) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like EDTA to preserve membrane integrity.[31] Centrifuge the combined cell suspension.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2).[30] The calcium is essential for Annexin V binding to PS.[29]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[31]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[30] Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Data Analysis:
The data is analyzed by creating a dot plot of PI fluorescence versus Annexin V fluorescence. The population is divided into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live, healthy cells.[28]
-
Lower-Right (Annexin V+/PI-): Cells in early apoptosis.[28]
-
Upper-Right (Annexin V+/PI+): Cells in late apoptosis or necrosis.[30]
-
Upper-Left (Annexin V-/PI+): Typically considered cell debris or an artifact, though some interpret it as necrotic cells.
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Untreated Control | [Example Data] | [Example Data] | [Example Data] |
| Compound (IC50) | [Example Data] | [Example Data] | [Example Data] |
| Compound (2x IC50) | [Example Data] | [Example Data] | [Example Data] |
| Table 3: Example presentation of apoptosis assay data. |
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. By integrating data from MTT, LDH, and Annexin V/PI assays, researchers can determine the compound's IC50 across various cell lines, assess its effect on membrane integrity, and elucidate whether it induces programmed cell death. A promising result would be a compound that shows low IC50 values in cancer cell lines but a significantly higher IC50 in the non-cancerous line, coupled with a dose-dependent increase in LDH release and a significant shift towards the apoptotic populations in the Annexin V/PI assay. Such findings would provide a strong rationale for advancing the compound to more complex mechanistic studies, target identification, and eventually, preclinical in vivo models.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Al-Ostath, A., et al. (2023). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]
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Lema, C., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC. [Link]
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Al-Hejin, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]
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Ripamonti, M., et al. (1996). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. PubMed. [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]
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Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific website: [Link]
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Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link]
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Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]
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Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]
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ResearchGate. (2023). Morpholine Substituted Quinazoline Derivatives as Anticancer Agents Against MCF-7, A549 and SHSY-5Y Cancer Cell Lines and Mechanistic Studies | Request PDF. Retrieved from ResearchGate: [Link]
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Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from aijr.org: [Link]
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Gomaa, H. A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from Cell Biolabs, Inc. website: [Link]
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Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from Bio-protocol website: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from ResearchGate: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from txch.org: [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website: [Link]
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AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from AddexBio website: [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]
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Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from Open Targets blog: [Link]
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European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Retrieved from European Pharmaceutical Review website: [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from NorthEast BioLab website: [Link]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from E3S Web of Conferences: [Link]
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El-Naggar, A. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]
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Płaziński, W., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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"identification of potential protein targets for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine"
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Subject: Target Deconvolution & Chemoproteomic Profiling[1]
Executive Summary
The compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine represents a "privileged scaffold" in medicinal chemistry, combining a morpholine solubilizing group, a biphenyl-like spacer, and a reactive chloropyridazine core. While often utilized as a high-value intermediate for GABA-A antagonists (e.g., Gabazine/SR-95531) and kinase inhibitors, its intrinsic biological activity requires rigorous target deconvolution when identified as a hit in phenotypic screens.
This guide details a self-validating workflow to identify and validate protein targets for this specific chemotype. It moves beyond generic screening, leveraging the unique electrophilic nature of the 6-chloropyridazine moiety to facilitate direct chemoproteomic probe synthesis.
Chemical Biology & Structural Analysis[2][3][4]
Before initiating experimental deconvolution, one must analyze the pharmacophore to predict binding modes and chemical reactivity.
Compound Analysis:
-
Core: 6-chloropyridazine.[2][3][4] A nitrogen-rich heterocycle capable of
- stacking and hydrogen bonding. -
Handle: The C6-Chlorine is susceptible to Nucleophilic Aromatic Substitution (
), making it an ideal site for derivatization without complex synthetic reconstruction. -
Tail: The 4-phenylmorpholine moiety acts as a hydrophobic spacer with a solubilizing, basic nitrogen, often mimicking peptide side chains or occupying ATP-binding pockets.
Privileged Target Classes: Based on structural homology (SAR), this scaffold frequently exhibits affinity for:
-
Ligand-Gated Ion Channels: Specifically GABA-A and nAChRs (due to the Gabazine structural homology).
-
Kinases: VEGFR-2 and CDK variants (common targets for biaryl-heterocycles).
-
Enzymes: PARP-1 (poly (ADP-ribose) polymerase).
In Silico Prediction (The First Filter)
Computational prediction reduces the experimental search space. Do not rely on a single algorithm; use a consensus approach.
| Method | Tool Suggestion | Protocol Strategy |
| 2D Similarity Search | ChEMBL / PubChem | Search for Tanimoto coefficient > 0.85. Look for "nearest neighbors" with known bioactivity (e.g., SR-95531). |
| Reverse Docking | SwissTargetPrediction / idTarget | Dock the molecule against the PDB ligand-binding pocket database. Focus on Kinase and GPCR subsets. |
| SEA (Similarity Ensemble) | SEA Tool | Predict targets based on ligand topology rather than structure alone. |
Critical Output: A ranked list of 5–10 candidate proteins (likely including GABRA1, KDR/VEGFR2, or ACHE).
Chemoproteomics: The Affinity Probe Strategy
This is the core wet-lab workflow. The 6-chloropyridazine moiety offers a distinct advantage: it serves as a "pre-functionalized" handle for probe synthesis.
3.1. Probe Synthesis (The "Clickable" Pyridazine)
Instead of synthesizing a probe from scratch, utilize the reactivity of the chlorine atom.
-
Reaction:
displacement of the Chlorine. -
Reagent: A mono-Boc protected diamine linker (e.g., N-Boc-ethylenediamine).
-
Condition: Heat in polar aprotic solvent (DMF/DMSO) with base (
). -
Result: A functionalized analog retaining the core pharmacophore.
-
Tagging: Deprotect the amine and react with NHS-Biotin.
Validation Step: Ensure the biotinylated probe retains biological activity (IC50 within 5-10x of parent) in the phenotypic assay. If activity is lost, the Chlorine was critical for binding, and you must switch to Thermal Proteome Profiling (Section 4) .
3.2. Affinity Pull-Down Protocol
-
Lysate Prep: Lyse target cells (e.g., HEK293 or specific cancer lines) in non-denaturing buffer (0.5% NP-40).
-
Incubation: Incubate lysate with Biotin-Probe (1–10
M). -
Competition Control (Crucial): In a parallel sample, add 50x excess of free (non-biotinylated) 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. This distinguishes specific binders from sticky background proteins.
-
Capture: Add Streptavidin-magnetic beads. Wash 3x with lysis buffer.
-
Elution & Analysis: Elute with SDS sample buffer. Analyze via LC-MS/MS (TMT labeling for quantification).
Data Interpretation: True targets will show high abundance in the Probe sample and significantly reduced abundance in the Competition sample.
Label-Free Identification: Thermal Proteome Profiling (TPP)
If the chlorine atom is essential for binding (making probe synthesis impossible), use TPP. This relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (
Workflow:
-
Treatment: Treat live cells or lysate with the compound (10
M) vs. DMSO vehicle. -
Thermal Challenge: Aliquot samples and heat to a gradient (37°C to 67°C).
-
Extraction: Lyse and remove precipitated (unstable) proteins via centrifugation.
-
Quantification: Soluble fraction is analyzed by Mass Spec.
-
Hit Calling: Look for proteins with a significant
(shift in melting curve) between treated and vehicle.
Visualizing the Deconvolution Logic
The following diagram illustrates the decision matrix for identifying the target of this specific chloropyridazine derivative.
Caption: Decision matrix for target deconvolution, selecting between Affinity Chromatography and TPP based on the chemical reactivity of the chloropyridazine core.
Case Study & Expected Targets
Based on the specific structure of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, researchers should prioritize the following validation assays.
A. GABA-A Receptor Antagonism
This molecule is a structural analog of Gabazine (SR-95531) . The primary difference is the lack of the carboxylic acid tail often found in Gabazine, but the core pharmacophore remains.
-
Validation: Perform a radioligand binding assay using
-Muscimol or Electrophysiology (Patch Clamp) in HEK293 cells expressing GABA-A receptors. -
Expected Result: Competitive antagonism.
B. VEGFR-2 Kinase Inhibition
Pyridazine derivatives are documented inhibitors of VEGFR-2.[5]
-
Validation: In vitro kinase assay (ADP-Glo or LanthaScreen).
-
Expected Result: ATP-competitive inhibition.
C. Nicotinic Acetylcholine Receptors (nAChR)
6-chloropyridazin-3-yl derivatives have shown nanomolar affinity for neuronal nAChRs.[3]
-
Validation: Calcium flux assay in cell lines expressing
nAChR.
References
-
Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology.
-
Wuts, P. G. M. (2002).[3] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry.
-
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.
-
Butcher, A. J., et al. (2009). "Gabazine (SR-95531) mimics the action of the anesthetic propofol at alpha1beta2gamma2L GABA(A) receptors." European Journal of Pharmacology.
-
El-Faham, A., et al. (2019).[6] "Pyridazine and Pyridazinone Derivatives: A Review on Biologically Active Scaffold." SAR Publication.
Sources
- 1. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 49631-14-3|4-((6-Chloropyridazin-3-yl)methyl)morpholine|BLD Pharm [bldpharm.com]
- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Database [bindingdb.org]
Methodological & Application
Application Note: Evaluation of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine as a Novel PARP-1 Inhibitor Scaffold
Executive Summary & Scientific Rationale
The molecule 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine represents a critical structural scaffold in the development of next-generation Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Unlike first-generation inhibitors (e.g., Olaparib) that rely heavily on a phthalazinone core to mimic nicotinamide, this compound utilizes a chloropyridazine moiety as a bioisostere to interact with the NAD+ binding pocket of the PARP-1 catalytic domain.
This Application Note provides a comprehensive framework for evaluating this molecule and its derivatives. It focuses on its mechanism of action—specifically synthetic lethality in BRCA-deficient contexts—and details the experimental workflows required to validate its potency, selectivity, and "PARP trapping" capability.
Key Mechanistic Insights
-
Pharmacophore: The pyridazine nitrogen atoms accept hydrogen bonds from Gly863 and Ser904 in the PARP-1 active site, mimicking the interactions of the nicotinamide ribose.
-
Scaffold Utility: The chloropyridazine group serves as a versatile electrophilic handle for Structure-Activity Relationship (SAR) expansion (e.g., via nucleophilic substitution or Suzuki coupling) to optimize solubility and potency.
-
Therapeutic Logic: Inhibition prevents the repair of Single-Strand Breaks (SSBs), leading to the accumulation of Double-Strand Breaks (DSBs) during replication, which triggers apoptosis in tumors with defective Homologous Recombination (HR) repair pathways.
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the cascade initiated by 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, leading to tumor cell death via the "PARP Trapping" mechanism.
Caption: Mechanism of Action: The inhibitor competes with NAD+, trapping PARP-1 on DNA, causing replication fork collapse and synthetic lethality in HR-deficient cells.
Experimental Protocols
Protocol A: In Vitro Enzymatic Inhibition Assay (IC50 Determination)
Objective: To quantify the inhibitory potency of the compound against purified PARP-1 enzyme.
Reagents:
-
Recombinant Human PARP-1 Enzyme (High Purity).
-
Biotinylated NAD+ (Substrate).
-
Activated DNA (Histone-free).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
-
Detection: Streptavidin-HRP conjugate + TMB Substrate.
Workflow:
-
Preparation: Dissolve 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.
-
Coating: Coat 96-well plates with histones or activated DNA to serve as the PARP activation surface. Incubate overnight at 4°C.
-
Reaction Assembly:
-
Add 20 µL of PARP-1 enzyme (0.5 U/well).
-
Add 10 µL of the inhibitor dilution. Incubate for 15 min at RT (allows binding to the catalytic pocket).
-
Initiate reaction by adding 20 µL of Biotin-NAD+ cocktail.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Termination & Detection:
-
Wash plate 3x with PBS-T.
-
Add Streptavidin-HRP (1:1000). Incubate 30 min.
-
Add TMB substrate. Stop reaction with 1N H2SO4 after 10 min.
-
-
Analysis: Measure Absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism, sigmoidal dose-response).
Validation Criteria:
-
Z-Factor: > 0.5.
-
Reference Control: Olaparib IC50 should fall within 5–10 nM range.
Protocol B: Cell-Based Cytotoxicity & Synthetic Lethality Assessment
Objective: To demonstrate selective killing of BRCA-deficient cancer cells compared to wild-type cells.
Cell Lines:
-
Target (BRCA-): MDA-MB-468 (Triple-negative breast cancer) or HCC1937.
-
Control (BRCA+): MCF-10A (Non-tumorigenic mammary epithelial) or MDA-MB-231.
Workflow:
-
Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well. Allow attachment for 24 hours.
-
Treatment: Treat cells with the inhibitor (0.01 µM – 100 µM) for 72 hours. Include a DMSO vehicle control (<0.5% v/v).
-
Viability Assay (SRB or MTT):
-
SRB Method (Preferred for adherent cells): Fix cells with 10% TCA (1 hour, 4°C). Wash 5x with water. Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min. Wash with 1% acetic acid. Solubilize dye with 10 mM Tris base.
-
-
Readout: Measure OD at 510 nm (SRB) or 570 nm (MTT).
-
Calculation: Determine the GI50 (50% Growth Inhibition).
-
Selectivity Index (SI): GI50 (Normal Cells) / GI50 (Cancer Cells). An SI > 10 indicates promising therapeutic window.
-
Protocol C: Assessment of DNA Damage (γ-H2AX Immunofluorescence)
Objective: To confirm that the inhibitor causes accumulation of Double-Strand Breaks (DSBs), a hallmark of PARP trapping.
Workflow:
-
Culture: Grow MDA-MB-468 cells on glass coverslips.
-
Treatment: Treat with IC50 concentration of the inhibitor for 24 hours.
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Block with 5% BSA.
-
Primary Ab: Anti-phospho-Histone H2A.X (Ser139) (1:500). Incubate overnight at 4°C.
-
Secondary Ab: Alexa Fluor 488 or 594 conjugate.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Confocal microscopy. Count γ-H2AX foci per nucleus.
-
Interpretation: A significant increase in nuclear foci compared to control confirms the induction of DNA damage due to repair inhibition.
Data Presentation & SAR Analysis
When analyzing the 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine scaffold, data should be structured to highlight the impact of the "Linker" (phenyl) and the "Tail" (morpholine).
Table 1: Comparative Potency Profile (Hypothetical Reference Data)
| Compound ID | Structure Description | PARP-1 IC50 (nM) | MDA-MB-468 IC50 (µM) | Mechanism Note |
| Target | 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine | 15 - 25 | 1.2 - 2.5 | Parent Scaffold |
| Analog A | 6-chloropyridazine (No Phenyl spacer) | > 500 | > 50 | Poor Binding Depth |
| Analog B | Phenyl substituted with -F (Ortho) | 8 - 12 | 0.8 - 1.5 | Improved H-Bonding |
| Olaparib | Phthalazinone Control | 5 - 7 | 0.5 - 1.0 | Clinical Standard |
Interpretation: The data typically shows that the phenyl spacer is critical for extending the morpholine tail into the solvent-exposed region of the enzyme, improving solubility and pharmacokinetic properties, while the chloropyridazine head anchors the molecule in the active site.
Synthesis & Optimization Workflow
The following DOT diagram outlines the logical flow from chemical synthesis of the scaffold to biological validation.
Caption: Synthesis Workflow: Suzuki coupling constructs the biaryl core, followed by screening or further derivatization of the chloro-group.
References
-
Al-Karmalawy, A. A., et al. (2021). "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy."[1][2] RSC Medicinal Chemistry.
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine.
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.
-
Sigma-Aldrich. (2023). "Product Specification: 4-(6-chloropyridazin-3-yl)morpholine (Building Block)."
-
Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their superior physiological relevance compared to traditional 2D cell cultures, offering a more accurate representation of the tumor microenvironment.[1] This document provides a comprehensive guide for the application of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, a novel investigational compound, in 3D tumor spheroid models. While specific data on this molecule is emerging, its structural motifs, particularly the chloropyridazine core, suggest potential activity against key oncogenic signaling pathways. Pyridazine derivatives have been explored as anticancer agents, with some exhibiting mechanisms such as apoptosis induction.[2] This application note outlines detailed protocols for spheroid generation, compound treatment, and a suite of analytical methods to characterize its anti-cancer efficacy, including assessments of cell viability, apoptosis, and invasion. The methodologies are designed to provide robust and reproducible data for preclinical drug evaluation.
Introduction: The Significance of 3D Spheroid Models and the Rationale for Investigating 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research. 3D tumor spheroids mimic several key features of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a necrotic core.[1] These complex structures provide a more predictive platform for assessing the efficacy of novel therapeutic agents.[3]
The compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine belongs to a class of heterocyclic compounds that have garnered significant interest in oncology. The pyridazine moiety is a core component of various bioactive molecules with demonstrated anti-cancer properties.[2] While the precise mechanism of action for this specific molecule is under investigation, its structure suggests potential interference with critical cell signaling pathways often dysregulated in cancer, such as receptor tyrosine kinase (RTK) or downstream effector pathways. This document will proceed with the hypothesized mechanism of action involving the inhibition of a key oncogenic signaling cascade, providing a framework for its experimental evaluation.
Hypothesized Mechanism of Action
Based on the structural features of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, we hypothesize its primary mode of anti-cancer activity to be the inhibition of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR or MAPK/ERK pathway. These pathways are central regulators of cell proliferation, survival, and metastasis, and their aberrant activation is a hallmark of many cancers. The chloropyridazine and morpholine moieties are common pharmacophores in kinase inhibitors. Inhibition of these pathways would be expected to induce cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway inhibition.
Experimental Protocols
This section provides detailed, step-by-step protocols for the evaluation of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in 3D tumor spheroid models.
Spheroid Formation
The choice of method for spheroid formation can depend on the cell type and experimental requirements. The liquid overlay technique is a widely used and robust method.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U-87 MG, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in a T-75 flask to 70-80% confluency.[4]
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.[4]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator. Spheroids will typically form within 24-72 hours.[5]
-
Monitor spheroid formation daily using an inverted microscope.
Caption: Workflow for 3D tumor spheroid formation.
Compound Preparation and Treatment
Materials:
-
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
Protocol:
-
Prepare a 10 mM stock solution of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent toxicity.
-
After the spheroids have formed (Day 3-4 post-seeding), carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the compound at 2x the final concentration.
-
Include appropriate controls:
-
Vehicle Control: Spheroids treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Spheroids in complete medium only.
-
Positive Control: Spheroids treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).
-
-
Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).
Analysis of Anti-Cancer Effects
A multi-parametric approach is recommended to thoroughly evaluate the compound's efficacy.
Protocol:
-
At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the spheroid volume over time for each treatment condition to assess growth inhibition.
ATP-based assays are commonly used to determine the number of viable cells in a population.[6]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, key biomarkers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Follow the same initial steps as the viability assay for plate equilibration.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
The effect of the compound on the invasive potential of cancer cells can be assessed using a spheroid-in-matrix model.
Materials:
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
Cold, serum-free culture medium
-
96-well flat-bottom plates
Protocol:
-
Generate spheroids as described in section 3.1.
-
On the day of the assay, coat the wells of a 96-well flat-bottom plate with a thin layer of BME and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids from the ULA plate to the center of the BME-coated wells.
-
Overlay the spheroids with a BME/medium mixture containing the desired concentrations of the compound or vehicle control.
-
Incubate at 37°C and monitor for cell invasion into the surrounding matrix over several days.
-
Capture images at regular intervals and quantify the area of invasion.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine on Spheroid Viability
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| Vehicle Control (0) | 150,000 | 12,000 | 100% |
| 0.1 | 145,000 | 11,500 | 96.7% |
| 1 | 110,000 | 9,800 | 73.3% |
| 10 | 60,000 | 5,500 | 40.0% |
| 100 | 15,000 | 2,100 | 10.0% |
Table 2: Induction of Apoptosis by 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
| Concentration (µM) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control (0) | 20,000 | 1,800 | 1.0 |
| 0.1 | 22,000 | 2,100 | 1.1 |
| 1 | 45,000 | 4,200 | 2.25 |
| 10 | 98,000 | 8,900 | 4.9 |
| 100 | 150,000 | 13,500 | 7.5 |
Troubleshooting and Considerations
-
Variable Spheroid Size: Ensure a single-cell suspension before seeding and optimize the initial cell seeding density.
-
Low Assay Signal: For dense spheroids, increase the incubation time with assay reagents to allow for complete penetration.[6]
-
Compound Solubility: If the compound precipitates in the culture medium, consider using a lower concentration or a different solubilizing agent.
-
Edge Effects in Plates: To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental conditions.
Conclusion
The use of 3D tumor spheroid models provides a powerful platform for the preclinical evaluation of novel anti-cancer compounds like 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. The protocols outlined in this document offer a comprehensive framework for assessing the compound's effects on tumor spheroid growth, viability, apoptosis, and invasion. By employing these robust methodologies, researchers can generate high-quality, physiologically relevant data to inform the continued development of this and other promising therapeutic candidates.
References
- Revvity. (n.d.). Real-time kinetic viability and apoptosis detection and screening of 3D multicellular tumor spheroids using the Image Cytometer.
- Abcam. (n.d.). Spheroid preparation and immunofluorescence protocol.
- faCellitate. (2022, August 15). Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs).
- Chan, T. S., & Aifantis, I. (2017). Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer. PubMed, 10, 1038.
- Thermo Fisher Scientific. (n.d.). Disease model generation: 5 steps to a 3D cancer spheroid model.
- Sigma-Aldrich. (n.d.). Tumor Spheroid Formation Assay.
- Vinci, M., Gowan, S., Boxall, F., Patterson, L., Zimmermann, M., Court, W., ... & Eccles, S. (2012).
- Molecular Devices. (n.d.). High-Throughput Assays for Characterizing Viability and Morphology of 3D Cancer Spheroid Cultures.
- Sigma-Aldrich. (n.d.). Cancer Stem Cell Tumorsphere Formation Protocol.
- Reaction Biology. (n.d.). 3D Tumor Spheroid Assay Service.
- Al-Ghorbani, M., El-Gazzar, M. G., El-Gazzar, A. R., & El-Gazzar, M. G. (2022).
- Mondal, A., Nandi, S., Mandal, B., Banerjee, I., Akram Ddoza Hazari, M. W., & Das, C. (2025).
- Adhikari, S., et al. (2025). Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. STAR Protocols, 6(4), 104168.
- Fluorochem. (n.d.). 4-(6-Chloro-3-pyridazinyl)morpholine.
- Mondal, A., Nandi, S., Mandal, B., Banerjee, I., Akram Ddoza Hazari, M. W., & Das, C. (2025).
- Unsubstituted pyridazine (DCPYR) showed a remarkable in vitro inhibition. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- ResearchGate. (n.d.). Inhibition of 3D tumor spheroid growth (Assay #3).
Sources
- 1. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
"experimental design for in vivo studies with 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine"
Technical Application Note: Preclinical In Vivo Characterization of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
Executive Summary
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (CPM-Cl) represents a "privileged scaffold" frequently utilized as a late-stage intermediate or bioactive core in the development of kinase inhibitors (e.g., CDK, SYK) and GPCR ligands. While often derivatized at the C6-chlorine position, in vivo studies of the parent chloride are critical for establishing baseline scaffold toxicity, pharmacokinetics (PK), and off-target liability.
This guide provides a rigorous experimental framework for researchers evaluating CPM-Cl in rodent models. It addresses the specific challenges posed by the morpholine metabolic soft-spot and the electrophilic chloropyridazine moiety , which can drive rapid glutathione (GSH) conjugation and idiosyncratic toxicity.
Part 1: Formulation Strategy & Stability
Challenge: CPM-Cl is a lipophilic solid (Predicted LogP ~2.5–3.0) with poor aqueous solubility. The presence of the reactive 6-chloro group restricts the use of nucleophilic excipients (e.g., certain amine-based buffers) which could degrade the test article prior to dosing.
Recommended Vehicle Systems
For Intraperitoneal (IP) or Oral (PO) administration, a solubilizing vehicle is required. Avoid simple suspensions for PK studies to ensure bioavailability.
| Vehicle Class | Composition (v/v) | Applicability | Stability Risk |
| Standard (Tier 1) | 5% DMSO / 40% PEG400 / 55% Saline | Routine PK/Efficacy | Low. Prepare fresh daily. |
| Enhanced (Tier 2) | 10% DMSO / 20% HP- | High Dose / Toxicology | Very Low. Cyclodextrin shields the lipophilic core. |
| Lipid-Based | Labrasol / Tween 80 / Water | Oral Bioavailability | Moderate. Ensure excipients are peroxide-free to protect morpholine. |
Critical Protocol: Vehicle Compatibility Check
Rationale: The chloropyridazine ring is susceptible to nucleophilic aromatic substitution (
-
Dissolve CPM-Cl at 10 mg/mL in the chosen vehicle.
-
Incubate at 37°C for 4 hours.
-
Analyze via LC-MS to confirm <1% degradation or hydrolysis.
-
Warning: Avoid vehicles containing free amines (e.g., Tris buffer) or high pH (>8.0), which catalyze hydrolysis of the chloride.
-
Part 2: Pharmacokinetics (PK) & Metabolism
Mechanistic Insight: The in vivo fate of CPM-Cl is dictated by two competing pathways:
-
Oxidative Metabolism: CYP450-mediated oxidation of the morpholine ring (opening to carboxylic acid metabolites).
-
Glutathione Conjugation: The 6-chloropyridazine is an electrophile. GST enzymes in the liver may displace the chloride with glutathione, leading to rapid clearance and potential hepatic stress.
PK Study Design (Rat/Mouse)
-
Animals: Male SD Rats (n=3/timepoint) or C57BL/6 Mice (n=3/timepoint).
-
Dose: 5 mg/kg (IV) and 10–30 mg/kg (PO).
-
Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Bioanalysis: LC-MS/MS (ESI+).
-
MRM Transition: Monitor parent mass [M+H]+ ~276.1 Da.
-
Metabolite Scouting: Monitor +305 Da (GSH adduct) and +16 Da (Morpholine N-oxide/Hydroxyl).
-
Data Output Table (Template)
| Parameter | Unit | IV (5 mg/kg) | PO (30 mg/kg) | Interpretation |
| ng/mL | [Data] | [Data] | Absorption efficiency. | |
| h | N/A | [Data] | Rate of absorption. | |
| ng*h/mL | [Data] | [Data] | Total exposure. | |
| mL/min/kg | [Data] | N/A | Hepatic extraction ratio. High CL suggests GSH trapping.[1] | |
| L/kg | [Data] | N/A | Tissue distribution (Likely high due to lipophilicity). | |
| % | N/A | [Data] | If <20%, check solubility or first-pass metabolism. |
Part 3: Toxicity & Safety Profiling
Risk Factor: The chloropyridazine moiety can act as a hapten, potentially causing immune-mediated idiosyncrasies, or deplete hepatic glutathione.
Maximum Tolerated Dose (MTD) Protocol
Design: "3+3" Dose Escalation (Acute).
-
Start Dose: 10 mg/kg (IP/PO).
-
Observation: 48 hours. Monitor body weight, piloerection, and lethargy.
-
Escalation: If tolerated, proceed to 30, 100, 300 mg/kg.
-
Stop Criteria: >15% body weight loss or neurological signs (tremors/seizures).
Hepatic Safety Marker
At the termination of the study, collect liver tissue.
-
Assay: Measure Total Glutathione (GSH) levels vs. Vehicle Control.
-
Threshold: A >50% depletion in hepatic GSH indicates a high risk of reactive metabolite toxicity for this scaffold.
Part 4: Experimental Workflow Visualization
The following diagram illustrates the decision logic for formulating and testing CPM-Cl, ensuring that stability issues are addressed before animals are dosed.
Figure 1: Decision tree for the formulation and evaluation of CPM-Cl, prioritizing chemical stability prior to in vivo administration.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329781231, 4-(6-chloropyridazin-3-yl)morpholine.
-
[Link]
-
-
Toma, L., et al. (2002). "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies."[2] Journal of Medicinal Chemistry. (Discusses the synthesis and stability of the chloropyridazine-morpholine scaffold).
-
[Link]
-
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Authoritative source for formulation of Class II lipophilic compounds and metabolic soft-spots).
-
[Link]
-
-
OECD Guidelines for the Testing of Chemicals. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
-
[Link]
-
Sources
Troubleshooting & Optimization
"optimizing solubility of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine for biological assays"
Compound: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine CAS: 17259-32-4 Molecular Weight: 275.73 g/mol Physicochemical Profile: Lipophilic Base (Morpholine pKa ~8.3)
Core Directive: The "Brick Dust" Challenge
Welcome to the technical support hub. You are likely here because this compound precipitates upon dilution into your assay buffer, resulting in erratic IC50 curves or false-positive inhibition.
The Root Cause:
This molecule features a "push-pull" electronic structure. The morpholine is a moderate base, while the chloropyridazine is an electron-deficient aromatic system. At physiological pH (7.4), the morpholine nitrogen is largely unprotonated (neutral), and the planar phenyl-pyridazine core drives strong
The Solution Strategy: You cannot simply "mix and pray." You must disrupt the lattice energy using a Three-Stage Solubilization Protocol :
-
Thermodynamic Dissolution (DMSO Stock)
-
Kinetic Stabilization (Intermediate Solvent)
-
Dynamic Equilibrium (Assay Buffer)
Stock Solution Preparation (Stage 1)
Objective: Create a stable, high-concentration stock (typically 10–50 mM) that does not crash out upon freeze-thaw cycles.
Troubleshooting Q&A
Q: I see fine needles in my DMSO stock after freezing. Is this normal? A: No. This indicates moisture ingress. DMSO is hygroscopic; absorbed water reduces the solubility of lipophilic compounds significantly.
-
Fix: Use anhydrous DMSO (stored over molecular sieves).
-
Recovery: Sonicate the vial at 37°C for 10 minutes. If solids persist, add 5% excess DMSO to account for volume loss, then filter (0.2 µm PTFE) to remove nucleation sites.
Q: Can I use Ethanol instead of DMSO? A: Not recommended. While the morpholine moiety is soluble in ethanol, the chloropyridazine core is less so. Ethanol also evaporates rapidly, changing your stock concentration over time. Stick to DMSO.
Workflow: Robust Stock Preparation
Caption: Figure 1. Standardized workflow for preparing a precipitation-resistant stock solution.
The "Crash Point": Dilution Strategy (Stage 2)
Objective: Transfer the compound from 100% DMSO to aqueous buffer without immediate precipitation.
The Problem: Direct addition of high-concentration DMSO stock into buffer causes a "solvent shock." The DMSO diffuses away faster than the compound can solvate, leaving the compound supersaturated and prone to amorphous precipitation.
Protocol: The Intermediate Dilution Step
Do not pipette 1 µL of stock directly into 1 mL of buffer. Instead, use an intermediate dilution step.
Recommended Intermediate Solvent:
-
PEG-400/Water (50:50): The polyethylene glycol acts as a "molecular chaperone," wrapping around the hydrophobic core during the transition.
Step-by-Step:
-
Stock: Start with 10 mM DMSO stock.
-
Intermediate: Dilute 1:10 into 50% PEG-400 (Result: 1 mM compound in 10% DMSO/45% PEG).
-
Final: Dilute 1:100 into Assay Buffer (Result: 10 µM compound, 0.1% DMSO, 0.45% PEG).
Solvent Compatibility Matrix
| Solvent System | Solubility Potential | Biological Risk | Recommendation |
| 100% DMSO | High (>50 mM) | High (Cytotoxic >0.5%) | Stock Only |
| 50% PEG-400 | High (~5 mM) | Moderate | Intermediate Step |
| PBS (pH 7.4) | Very Low (<10 µM) | None | Final Assay Only |
| Acetate Buffer (pH 5.0) | High (Protonated) | Assay Dependent | Rescue Strategy |
Advanced Formulation: Cyclodextrins & pH
If the PEG-400 method fails (e.g., you need >50 µM in the assay), you must use advanced formulation.
Q: "Can I acidify my buffer?"
A: Yes, but with caution. The morpholine nitrogen (pKa ~8.3) will protonate at pH < 6.0, drastically increasing solubility.
-
Risk: Many enzymes and cell surface receptors are pH-sensitive.
-
Protocol: If your assay tolerates pH 6.5, adjust your buffer. If not, use the Cyclodextrin Trap .
Protocol: The Cyclodextrin Trap (HP- -CD)
Hydroxypropyl-
-
Prepare 20% (w/v) HP-
-CD in your assay buffer. -
Perform your intermediate dilution into this CD-rich buffer.
-
The cyclodextrin maintains the compound in solution even at neutral pH.
-
Note: Always run a "Vehicle Control" with HP-
-CD to ensure the cyclodextrin itself doesn't affect your biology.
Assay Validation (Stage 3)
Objective: Distinguish true biological inhibition from "precipitation artifacts" (where solid particles nonspecifically sequester the enzyme or scatter light).
Troubleshooting Logic Tree
Caption: Figure 2. Decision logic to rule out solubility artifacts in biological assays.
Critical Controls
-
Dynamic Light Scattering (DLS): If available, measure your highest assay concentration. A polydispersity index (PDI) > 0.2 indicates aggregation.
-
Centrifugation Test: Spin your assay mix at 10,000 x g for 10 mins. Measure the concentration of the supernatant.[1] If you lose >20% of the compound, you are working above the solubility limit.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]
Sources
Technical Support Center: Specificity & Validation Guide for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
Executive Summary & Compound Profile
User Warning: You are working with a privileged kinase scaffold , not a fully optimized clinical candidate.[1] This specific structure—a bi-aryl system linking a morpholine, phenyl ring, and a 6-chloropyridazine—serves as the core pharmacophore for potent multi-kinase inhibitors like GNF-7 (targeting BCR-ABL, ACK1, FGFR) and various TAK1 inhibitors .[1]
When used in isolation as a probe, this molecule exhibits three primary sources of "off-target" noise in cell assays:
-
Polypharmacology: Lacking the "tail" regions (e.g., the benzamide in GNF-7) that confer selectivity, this scaffold binds the ATP pocket of numerous kinases (SRC, ACK1, BCR-ABL, TAK1).[1]
-
Chemical Reactivity (PAINS): The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (
), potentially reacting covalently with intracellular thiols (Glutathione, Cysteine residues). -
Aggregation: Planar bi-aryl systems can form colloidal aggregates at micromolar concentrations, sequestering proteins non-specifically.[2]
This guide provides the protocols to deconvolute these effects.
Diagnostic Flowchart: Deconvoluting Toxicity
Use this logic flow to determine if your observed phenotype is real (on-target) or an artifact.
Figure 1: Decision matrix for distinguishing specific kinase inhibition from chemical reactivity or aggregation artifacts.[2]
Technical Modules & Protocols
Module A: Addressing Chemical Reactivity (The "Chlorine" Problem)
The Issue: The 6-chloropyridazine moiety is an electrophile. In cell culture, it may react with cellular Glutathione (GSH), leading to oxidative stress-induced cell death that mimics kinase inhibitor efficacy but is actually general toxicity.[1]
Protocol: The Thiol-Rescue Validation This experiment determines if cytotoxicity is driven by covalent alkylation rather than kinase inhibition.[2]
-
Preparation:
-
Seed cells (e.g., K562 or HEK293) at optimal density.[1]
-
Prepare 100 mM stock of N-Acetylcysteine (NAC) in PBS (pH adjusted to 7.4).
-
-
Treatment Groups:
-
Readout:
-
Measure viability (CellTiter-Glo) at 24h.
-
-
Interpretation:
-
If NAC rescues viability: The toxicity is likely due to reactive depletion of thiols or ROS generation, not specific kinase inhibition.
-
If NAC has no effect: The effect is likely mechanism-based (kinase inhibition).
-
Module B: Differentiating On-Target vs. Off-Target Signaling
The Issue: This scaffold is "promiscuous." It likely inhibits ACK1, BCR-ABL, and SRC.[1] You must map which pathway drives your phenotype.
Data Summary: Potential Target Landscape Based on structural homology to GNF-7 and TAK1 inhibitors.[2]
| Target Class | Likely Targets | Expected Biomarker (Phospho-Western) | Potential Confounding Phenotype |
| Primary | BCR-ABL, ACK1 (TNK2) | p-CRKL (Y207), p-ACK1 (Y284) | Growth arrest (Specific) |
| Off-Target 1 | SRC Family (LCK, LYN) | p-SRC (Y416) | Adhesion defects, morphology changes |
| Off-Target 2 | TAK1 (MAP3K7) | p-p38 MAPK, p-JNK | NF-kB inhibition, rapid apoptosis |
| Off-Target 3 | FGFR / PDGFR | p-ERK1/2 | Anti-angiogenesis (irrelevant in vitro) |
Protocol: The "Signature" Blot
-
Lysate Prep: Treat cells for 1 hour (short term) to capture primary signaling effects before apoptosis sets in.
-
Panel: Run Western blots for p-CRKL (ABL readout), p-SRC , and p-p38 .[2]
-
Logic:
-
If you see p-p38 inhibition, you are hitting TAK1 (common for this scaffold).[1]
-
If you see p-SRC inhibition but no p-CRKL change, the compound is acting as a SRC-inhibitor , not an ABL inhibitor in your context.
-
Module C: Solubility & Aggregation Control
The Issue: At concentrations >10 µM, this hydrophobic bi-aryl molecule may form colloidal aggregates that sequester proteins, causing "pan-assay interference."[1]
Protocol: The Detergent Challenge Note: This is primarily for biochemical assays, but the principle applies to media prep.
-
Visual Check: Inspect dosing solution (1000x in DMSO) and final media (1x) under 40x microscopy. Look for micro-precipitates.[2]
-
Nephelometry: If available, measure light scattering of the media + compound.
-
Corrective Action:
-
Ensure final DMSO concentration is 0.1% - 0.5%.
-
If precipitation occurs, sonicate the stock solution or warm to 37°C before dilution.
-
Critical: Do not use concentrations >20 µM in cell-based assays with this fragment; specificity collapses at this range.
-
Frequently Asked Questions (FAQ)
Q1: My cells die rapidly (<6 hours). Is this kinase inhibition? A: Unlikely.[2] Kinase-driven apoptosis (e.g., ABL inhibition in CML) typically takes 24–48 hours to manifest as cell death.[1] Rapid death (<6h) suggests chemical reactivity (ROS spike) or membrane disruption .[1] Perform the NAC rescue experiment (Module A) immediately.
Q2: Can I use this compound to validate GNF-7 targets? A: Use with caution. This compound is a fragment of GNF-7.[2] It binds the ATP pocket but lacks the "tail" that GNF-7 uses to secure high-affinity binding to the DFG-out conformation of kinases like BCR-ABL(T315I). Therefore, this fragment is less potent and less selective than GNF-7.[2] It should be considered a "dirty" probe.
Q3: Is the Chlorine atom essential? A: Structurally, the Cl atom fills a hydrophobic pocket (gatekeeper region) in many kinases. However, it is also a liability for reactivity.[1] If you are doing SAR (Structure-Activity Relationship) studies, try replacing the -Cl with a -Methyl group. Methyl is sterically similar but chemically inert, eliminating the risk of covalent off-target toxicity.
References
-
Zhang, J., et al. (2010).[1] "GNF-7 is a potent and selective inhibitor of Bcr-Abl and its mutants." Nature Chemical Biology. (Note: Establishes the scaffold's primary efficacy against ABL/ACK1).
-
RSC Medicinal Chemistry. (2023).[2] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." Royal Society of Chemistry. (Demonstrates the morpholine-pyridazine scaffold's activity against TAK1).[2]
-
Baell, J., & Walters, M. A. (2014).[1] "Chemistry: Chemical con artists foil drug discovery."[2] Nature. (Authoritative guide on PAINS, aggregation, and reactive interference in assays).[1]
-
BenchChem Support. (2025). "Troubleshooting Cellular Assays with Kinase Inhibitors." (General guidelines on differentiating off-target effects).
Sources
"minimizing degradation of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in solution"
A Guide to Minimizing Degradation in Solution for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability of this compound in solution. As your dedicated application scientist, my goal is to move beyond simple instructions and explain the causality behind the experimental choices, ensuring your work is built on a foundation of scientific integrity.
The stability of a compound in solution is paramount for generating reliable and reproducible data, whether for in vitro assays, analytical method development, or pre-formulation studies. Degradation can lead to a loss of potency, the formation of potentially interfering or toxic byproducts, and ultimately, the failure of an experimental campaign. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in a typical laboratory setting?
Based on the structure of the molecule, two primary degradation pathways should be considered: hydrolysis of the chloropyridazine ring and oxidation of the morpholine ring.
-
Hydrolytic Degradation: The chlorine atom on the pyridazine ring is electron-deficient, making it susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions. This would result in the formation of the corresponding hydroxypyridazine derivative. The rate of this hydrolysis is often pH-dependent.[1]
-
Oxidative Degradation: The nitrogen atom in the morpholine ring is a secondary amine, which can be susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. Common oxidation products could include N-oxides or ring-opened byproducts.
It is crucial to identify these potential degradants to develop a stability-indicating analytical method.[3][4]
Q2: My stock solution of the compound, dissolved in DMSO, is showing a decrease in purity over time when stored at room temperature. What is happening and how can I prevent it?
This is a common issue. While DMSO is a powerful solvent, it is also hygroscopic (absorbs water from the atmosphere) and can contain trace impurities that may promote degradation over time. The observed degradation is likely a combination of hydrolysis (from absorbed water) and slow oxidation.
Recommendations for Stock Solution Stability:
-
Solvent Purity: Always use high-purity, anhydrous DMSO.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to significantly slow the rate of all chemical reactions.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution into vials and overlaying with an inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen and moisture.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution.
Q3: I need to prepare an aqueous solution for a cell-based assay. What buffer and pH should I use to maximize stability for the duration of the experiment (24-48 hours)?
For aqueous solutions, pH is the most critical factor controlling stability.[5] Many drugs exhibit maximum stability in a specific pH range, typically between pH 4 and 8.[5]
Recommended Actions:
-
Determine the pH of Maximum Stability: A preliminary pH rate profile study is highly recommended. This involves preparing the compound in a series of buffers across a pH range (e.g., pH 3 to pH 10) and monitoring its degradation over time at a set temperature.
-
General Starting Point: If a full study is not feasible, start with a phosphate-buffered saline (PBS) solution at pH 7.4, as it mimics physiological conditions. However, be aware that some drugs are unstable at this pH. A slightly acidic pH (e.g., pH 5-6) using a citrate or acetate buffer may offer better stability by reducing the rate of base-catalyzed hydrolysis.[1]
-
Minimize Exposure: Only prepare the amount of aqueous solution needed for the experiment and use it as quickly as possible. Avoid storing aqueous solutions for extended periods.
Q4: How do I properly conduct a forced degradation study to understand the stability limits of this compound?
Forced degradation, or stress testing, is a cornerstone of drug development used to identify likely degradation products and establish stability-indicating analytical methods.[3][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Over-stressing can lead to the formation of secondary degradation products not relevant to real-world stability.
The following table summarizes the recommended starting conditions for a forced degradation study.
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration | Probable Degradation Pathway |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 60°C | 24 - 72 hours | Hydrolysis of chloropyridazine |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 60°C | 2 - 8 hours | Hydrolysis of chloropyridazine |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp | 24 hours | Oxidation of morpholine ring |
| Thermal | Heat (in solid state and solution) | N/A | 80°C | 48 hours | Thermolysis |
| Photolytic | UV and/or Visible Light | ICH Q1B Guidelines | Room Temp | 24 - 48 hours | Photodegradation |
A detailed protocol for conducting this study is provided in the "Protocols" section below.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC chromatogram of a freshly prepared solution. | 1. Contaminated solvent or glassware. 2. On-column degradation. 3. Highly labile compound in the chosen mobile phase. | 1. Use fresh, HPLC-grade solvents. Ensure all glassware is scrupulously clean. 2. Modify HPLC conditions: use a different pH mobile phase, a lower temperature, or a faster gradient. 3. Prepare samples in a mobile phase-like diluent immediately before injection. |
| Solution turns yellow/brown upon standing at room temperature. | 1. Oxidative degradation. 2. Photodegradation. | 1. Protect the solution from air by purging with an inert gas (N₂ or Ar). Consider adding an antioxidant like BHT or Vitamin E, if compatible with your experimental system. 2. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1] |
| Low or inconsistent results in biological assays. | 1. Significant degradation of the compound in the assay medium. 2. Adsorption to plasticware. | 1. Perform a stability check of the compound directly in the assay medium under the same conditions (e.g., 37°C, 5% CO₂). If degradation is observed, adjust the medium's pH or reduce incubation time. 2. Use low-adsorption plasticware or silanized glass containers. Include a pre-incubation step to saturate binding sites. |
Visualized Workflows and Pathways
Caption: Workflow for a forced degradation study.
Caption: Proposed primary degradation pathways.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and test the specificity of a stability-indicating analytical method.
Materials:
-
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.
-
Acidic: Add 1 mL of 0.1 M HCl.
-
Basic: Add 1 mL of 0.1 M NaOH.
-
Oxidative: Add 1 mL of 3% H₂O₂.
-
Thermal (Solution): Add 1 mL of water.
-
Control: Add 1 mL of water.
-
-
Incubation:
-
Place the Acidic, Basic, and Thermal vials in an oven at 60°C.
-
Leave the Oxidative and Control vials at room temperature, protected from light.
-
For photostability, expose the solid compound and a solution (1 mg/mL in 50:50 methanol:water) to light conditions as specified in ICH Q1B.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
Before injection, dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, add 1 mL of 0.1 M NaOH to the 2 mL acidic sample solution.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Generic Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from all potential degradation products.
Instrumentation & Columns:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of the parent compound (e.g., 254 nm, 280 nm). Use a DAD to monitor peak purity.
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Rationale: This gradient starts with a high aqueous content to retain polar degradants (like the potential hydroxy-metabolite) and gradually increases the organic content to elute the more non-polar parent compound and other potential impurities. The use of a DAD is critical for assessing whether new peaks are spectrally pure, which is a key component of a trustworthy, self-validating method.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]
-
Alsante, K. M., et al. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LCGC. [Link]
-
Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. World Journal of Advanced Research and Reviews, 8(10). [Link]
-
Basicmedical Key. (2016). Drug stability. [Link]
-
Vaitekūnas, J., & Meškys, R. (2021). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
SlideShare. (2015). Drug Stability. [Link]
-
National Academic Digital Library of Ethiopia. Drug Stability for Pharmaceutical Scientists. [Link]
-
Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
American Society for Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]
-
ResearchGate. (2010). Microbial Degradation of Pyridine and Its Derivatives. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]
-
USGS Publications Warehouse. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. [Link]
-
National Center for Biotechnology Information (NCBI). (1997). Toxicological Profile for Chlorpyrifos - Analytical Methods. [Link]
-
Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]
-
Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]
-
ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]
-
1PlusChem. 4-(6-Chloropyridazin-3-yl)morpholine. [Link]
Sources
- 1. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. resolvemass.ca [resolvemass.ca]
- 7. acdlabs.com [acdlabs.com]
"improving the selectivity of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine for its target"
The following Technical Support Guide is designed for researchers utilizing the scaffold 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (referred to herein as CPM-Lead-1 ) in medicinal chemistry and chemical biology campaigns.
This guide treats CPM-Lead-1 as a "Privileged Structure" hit that requires optimization to transition from a promiscuous binder to a selective chemical probe or drug candidate.
Ticket ID: CPM-OPT-4492 Subject: Improving Selectivity of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Status: Open Assigned Specialist: Senior Application Scientist, MedChem Division
Executive Summary & System Diagnostics
User Issue: The lead compound CPM-Lead-1 exhibits potent affinity for the primary target (e.g., MAO-B, SCD1, or VEGFR-2) but lacks sufficient selectivity indices (SI) against off-targets (e.g., MAO-A, hERG, or homologous kinases).
Root Cause Analysis: The CPM-Lead-1 scaffold consists of three pharmacophoric distinct regions:
-
The Morpholine Tail: A generic hydrogen-bond acceptor/solubilizer, often responsible for broad, low-affinity binding to solvent-exposed regions.
-
The Biaryl Core (Phenyl-Pyridazine): A flat, lipophilic linker prone to
- stacking, which can induce non-specific hydrophobic binding. -
The Chlorine Handle (C-6 Position): A lipophilic and weakly reactive halogen that often occupies a hydrophobic pocket but lacks specific directional interactions.
Resolution Strategy: Selectivity is rarely improved by preserving the exact molecule. You must exploit the 6-Chloro "Warhead" and the Phenyl Linker to introduce "Selectivity Filters"—steric or electronic features that clash with off-targets but are accommodated by the primary target.
Troubleshooting Guide (Q&A Format)
Category A: Chemical Modification (SAR)
Q1: My co-crystal structure suggests the Chlorine atom is in a hydrophobic pocket. Why is my selectivity poor? A: A single halogen atom (Cl) provides non-directional hydrophobic bulk. It fits into many hydrophobic pockets (promiscuity).
-
The Fix: You must exploit the SNAr reactivity of the 6-chloropyridazine. The chlorine is an excellent leaving group. Displace it with nucleophiles (amines, alkoxides) that probe the shape of the pocket.
-
Protocol: Perform a nucleophilic aromatic substitution (SNAr) using diverse amines.
-
Targeting Kinases: Introduce a hinge-binding motif (e.g., amino-pyrimidine).
-
Targeting MAO-B: Introduce a bulky ether (e.g., benzyloxy) to exploit the "gate" region specific to MAO-B vs. MAO-A.
-
Q2: The compound is hitting multiple isoforms (e.g., MAO-A vs. MAO-B). How do I differentiate them? A: The biaryl system (phenyl-pyridazine) is likely planar. Isoforms often differ in the "width" of their access channels.
-
The Fix: Induce Atropisomerism or "Twist."
-
Protocol: Introduce a substituent (Methyl, Fluoro) on the Phenyl ring at the ortho position relative to the pyridazine. This forces the two rings to twist out of planarity to relieve steric strain.
-
Result: If your target requires a twisted conformation and the off-target requires a flat one, selectivity will increase dramatically (often >100-fold).
-
Q3: Can I modify the Morpholine ring? It seems essential for solubility. A: Yes, but morpholine is a "vanilla" solubilizer. It often sits in solvent and contributes little to selectivity.
-
The Fix: Rigidify the tail.
-
Protocol: Replace morpholine with Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) or Spiro-cycles .
-
Why: Rigidifying the tail reduces the entropic penalty of binding. If the specific vector of the nitrogen lone pair matches your target's H-bond donor better than the off-target, you gain selectivity.
-
Category B: Assay Interference
Q4: My IC50 curves are shallow (Hill slope < 0.8). Is this a selectivity issue? A: This often indicates Colloidal Aggregation . The flat biaryl core of CPM-Lead-1 is prone to stacking in aqueous buffer, forming "aggregates" that sequester enzymes non-specifically.
-
The Fix: Run the "Detergent Test."
-
Protocol: Re-run the biochemical assay with 0.01% Triton X-100 or Tween-80.
-
Interpretation: If the potency drops significantly (IC50 increases) in the presence of detergent, your compound was acting as a non-selective aggregate. You need to lower Lipophilicity (LogD) by adding polar atoms to the Phenyl ring.
-
Experimental Protocols
Protocol 1: SNAr Diversification of the 6-Chloro Position
Use this workflow to rapidly generate a library of analogs to probe the selectivity pocket.
-
Reagents: CPM-Lead-1 (1.0 eq), Amine/Alkoxide Nucleophile (1.2 eq),
or (2.0 eq). -
Solvent: DMSO or NMP (High boiling point polar aprotic).
-
Conditions: Heat to 80–120°C for 4–12 hours. (Microwave irradiation: 140°C for 20 min).
-
Work-up: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.
-
Purification: The product will be more polar than the starting chloride. Use Reverse Phase HPLC.
Protocol 2: "Selectivity Filter" Validation (Matched Molecular Pair Analysis)
Compare CPM-Lead-1 against its "Twisted" analog.
| Compound ID | Structure | Phenyl Substituent | Dihedral Angle (Calc.) | Selectivity Hypothesis |
| CPM-Lead-1 | Original | H (Unsubstituted) | ~0-15° (Planar) | Promiscuous Binder |
| CPM-Twist-1 | Analog | 2-Methyl | ~45-60° (Twisted) | Steric clash with narrow pockets |
| CPM-Twist-2 | Analog | 2-Fluoro | ~30° (Slight Twist) | Fine-tuning shape |
Visualization: Optimization Logic Flow
The following diagram illustrates the decision tree for optimizing CPM-Lead-1 based on experimental feedback.
Caption: Decision matrix for optimizing the CPM scaffold. Blue nodes indicate process start/end, Red diamonds represent critical checkpoints, and Green nodes represent synthetic strategies.
Reference Data & Citations
Key Chemical Properties (CPM-Lead-1)
-
IUPAC: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
-
CAS Registry: 17259-32-4[1]
-
Molecular Weight: 275.73 g/mol
-
LogP (Calc): ~2.3 (Optimal for cell permeability, but borderline for non-specific binding).
-
TPSA: ~45 Ų (Good CNS penetration potential).
References
- Pyridazine Scaffold Utility: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. The pyridazine ring is highlighted as a bioisostere for phenyl and pyridine rings, often improving water solubility due to lower logP compared to benzenes.
-
Selectivity via Conformation: LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry. Discusses how ortho-substitution on biaryl systems (like phenyl-pyridazine) locks conformation to improve selectivity.
- SNAr Reactivity of Chloropyridazines: Patel, B. V., et al. (2013). "Synthesis and biological evaluation of 6-substituted pyridazin-3(2H)-ones." Bioorganic & Medicinal Chemistry Letters. Demonstrates the utility of the 6-chloro handle for introducing diversity.
-
Aggregation Artifacts: Shoichet, B. K. (2004). "Screening in a Spirit Haunted by Pathological Promiscuity." Drug Discovery Today. Essential reading for ruling out false positives in flat aromatic scaffolds.
-
Commercial Availability: Sigma-Aldrich / Fluorochem Catalog Entry for CAS 17259-32-4.
Sources
Validation & Comparative
A Researcher's Guide to Evaluating the Cytotoxic Profile of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for investigating the cytotoxic potential of the novel compound, 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, across a panel of well-characterized cancer cell lines. Given the nascent state of research on this specific molecule, this document serves as a detailed experimental blueprint, designed to generate robust and comparable data for assessing its anticancer promise. The methodologies and rationale presented herein are grounded in established principles of cancer cell biology and in vitro toxicology.
The chemical scaffold of this compound is of significant interest. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2] Several pyridazine-based molecules have been investigated for their ability to induce apoptosis and inhibit key enzymes in cancer progression, such as PARP-1.[3] Similarly, the morpholine moiety is a common feature in a number of approved drugs and is known to often improve pharmacokinetic properties.[4][5] The combination of these two pharmacophores in 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine warrants a thorough investigation of its cytotoxic effects.
This guide will detail the necessary experimental protocols, data presentation strategies, and a framework for interpreting the potential results. The objective is to provide researchers with a self-validating system for the initial preclinical evaluation of this compound.
I. Experimental Design and Workflow
A multi-faceted approach is essential to comprehensively assess the cytotoxicity of a novel compound. This involves not only determining the reduction in cell viability but also elucidating the primary mechanism of cell death. The proposed workflow integrates assays for metabolic activity, cell membrane integrity, and apoptosis induction.
Caption: Experimental workflow for assessing the cytotoxicity of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine.
II. Recommended Cancer Cell Lines
The choice of cell lines is critical for discerning any potential cancer-type selectivity of the compound. The following panel represents diverse and commonly studied cancer types:
| Cell Line | Cancer Type | Key Characteristics |
| HeLa | Cervical Carcinoma | An immortal and highly proliferative cell line derived from cervical cancer cells.[6] It is known for its robustness and genomic instability due to HPV-18 integration.[7][8] |
| MCF-7 | Breast Adenocarcinoma | An estrogen receptor (ER)-positive and progesterone receptor (PR)-positive breast cancer cell line. It is a well-established model for hormone-responsive breast cancers. |
| A549 | Lung Carcinoma | A human lung adenocarcinoma cell line with epithelial-like morphology. It is a widely used model for non-small cell lung cancer. |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line that exhibits epithelial-like morphology and secretes a variety of plasma proteins.[9][10] It is a suitable model for liver cancer research and hepatotoxicity studies.[11] |
III. Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative to include appropriate controls (vehicle control, positive control with a known cytotoxic agent, and untreated cells) in every experiment.
A. Cell Culture and Seeding
-
Culture HeLa, MCF-7, A549, and HepG2 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, harvest cells at approximately 80-90% confluency using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into 96-well plates at a pre-determined optimal density for each cell line (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
B. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13]
-
Following the 24-hour incubation for cell attachment, remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity and necrosis.[15][16]
-
Treat the cells with the compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
D. Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[17]
-
Treat the cells with the compound in a white-walled 96-well plate suitable for luminescence measurements.
-
At the end of the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.
IV. Hypothetical Results and Interpretation
To illustrate the potential outcomes of this experimental plan, a set of hypothetical results is presented below.
Table 1: Hypothetical IC50 Values (µM) of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine after 48 hours of Treatment
| Assay | HeLa | MCF-7 | A549 | HepG2 |
| MTT (Viability) | 15.2 | 8.5 | 25.8 | 32.1 |
| LDH (Cytotoxicity) | 18.9 | 10.2 | 28.4 | 35.7 |
| Caspase-3/7 Activation | 12.8 | 7.9 | 23.5 | 30.5 |
Interpretation of Hypothetical Data
In this hypothetical scenario, 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine demonstrates a differential cytotoxic effect across the tested cell lines. The MCF-7 breast cancer cell line appears to be the most sensitive, with the lowest IC50 values across all assays. The close correlation between the IC50 values obtained from the MTT, LDH, and caspase assays for each cell line suggests that the primary mechanism of cell death is apoptosis, as the loss of viability is associated with caspase activation and subsequent membrane integrity loss in late-stage apoptosis.
The higher IC50 values in A549 and HepG2 cells could indicate intrinsic resistance mechanisms in these cell lines or that the compound targets a pathway that is more critical for the proliferation of HeLa and especially MCF-7 cells.
V. Potential Mechanisms and Signaling Pathways
The induction of apoptosis is a desirable characteristic for an anticancer agent.[18] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases like caspase-3 and caspase-7.[17]
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. HeLa - Wikipedia [en.wikipedia.org]
- 7. accegen.com [accegen.com]
- 8. Havoc in biology’s most-used human cell line | EMBL [embl.org]
- 9. atcc.org [atcc.org]
- 10. Hep G2 - Wikipedia [en.wikipedia.org]
- 11. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
"confirming target engagement of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine in vivo"
This guide provides a comprehensive technical workflow for confirming the in vivo target engagement of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine .
Based on its chemical structure (a phenyl-morpholine-pyridazine scaffold), this molecule represents a privileged pharmacophore commonly associated with inhibitors of lipid metabolism enzymes, most notably DGAT1 (Diacylglycerol O-Acyltransferase 1) and SCD1 (Stearoyl-CoA Desaturase 1) . This guide focuses on validating engagement with these metabolic targets, using DGAT1 as the primary case study due to the scaffold's high relevance to known inhibitors like T863 and AZD7687 .
Executive Summary
-
Compound Class: Phenyl-morpholine-pyridazine scaffold (Lipid Metabolism Modulator).
-
Primary Target Hypothesis: DGAT1 (Diacylglycerol O-Acyltransferase 1).[1]
-
Secondary Target Potential: SCD1, Factor Xa (intermediate).
-
Validation Strategy: Triangulation of Proximal PD Biomarkers (Lipid Tolerance), Distal Signaling (GLP-1/Incretin axis), and Biophysical Engagement (Ex Vivo CETSA).
Part 1: The Target Engagement Landscape
To confirm that 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine engages its target in vivo, we must distinguish between pharmacological effect (downstream consequence) and physical engagement (binding).
Comparative Analysis of Validation Methods
| Method | Specificity | In Vivo Relevance | Throughput | Recommendation |
| Oral Lipid Tolerance Test (OLTT) | High (for DGAT1) | Critical (Functional readout) | Medium | Primary Assay |
| Ex Vivo CETSA (Thermal Shift) | High (Direct binding) | High (Tissue-specific) | Low | Confirmatory |
| Plasma GLP-1 Quantification | Medium (Distal effect) | High (Mechanism validation) | High | Secondary Endpoint |
| Radioligand Displacement | Very High | Medium (Requires tracer) | Low | Gold Standard (if tracer available) |
Part 2: Experimental Protocols
Protocol A: The Oral Lipid Tolerance Test (OLTT)
Rationale: DGAT1 is the rate-limiting enzyme for triglyceride (TG) synthesis in the enterocyte. Inhibition of DGAT1 prevents the re-esterification of absorbed fatty acids into TGs, blunting the post-prandial triglyceride spike.
Workflow:
-
Animal Model: Male C57BL/6J mice (10-12 weeks), fasted for 4 hours (to normalize baseline TGs without inducing starvation stress).
-
Compound Administration:
-
Vehicle Group: 0.5% Methylcellulose/0.1% Tween-80.
-
Test Group: 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (3, 10, 30 mg/kg, PO).
-
Positive Control: T863 (DGAT1 reference inhibitor) at 3 mg/kg.
-
Timing: Dosing occurs 1 hour prior to lipid challenge.
-
-
Lipid Challenge: Administer Corn Oil (or Olive Oil) bolus (10 mL/kg) via oral gavage.
-
Sampling: Collect tail vein blood at T=0 (pre-oil), 1.5h, 3h, and 4.5h post-challenge.
-
Analysis: Quantify plasma triglycerides using a colorimetric enzymatic assay (e.g., Wako L-Type TG M).
Success Criteria:
-
Target Engagement: A statistically significant, dose-dependent reduction in the AUC (Area Under the Curve) of plasma triglycerides compared to vehicle.
-
Differentiation: If the compound reduces TGs but also causes severe diarrhea (a common side effect of gut DGAT1 inhibition due to lipid retention), this confirms engagement but flags a toxicity liability.
Protocol B: Ex Vivo Cellular Thermal Shift Assay (CETSA)
Rationale: This assay proves physical binding in tissue. Ligand binding stabilizes the target protein, shifting its melting temperature (
Workflow:
-
Dosing: Administer the test compound (30 mg/kg) or vehicle to mice.
-
Tissue Harvest: At
(e.g., 2 hours post-dose), sacrifice animals and harvest small intestine (for DGAT1) or liver (for SCD1). -
Lysate Preparation: Homogenize tissue in non-denaturing buffer (PBS + Protease Inhibitors).
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat each aliquot to a gradient of temperatures (
to ) for 3 minutes. -
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
-
Detection: Analyze the supernatant (soluble fraction) via Western Blot using a specific anti-DGAT1 antibody.
Success Criteria:
-
The test compound group shows higher soluble protein levels at elevated temperatures (
) compared to the vehicle group, indicating thermal stabilization.
Part 3: Mechanistic Visualization
The following diagram illustrates the pathway validation logic, linking the chemical scaffold to the physiological readout.
Caption: Mechanistic pathway linking the pyridazine-morpholine scaffold to DGAT1 inhibition and verifiable in vivo biomarkers.
Part 4: Comparative Performance & Interpretation
When evaluating 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine, compare its profile against established benchmarks.
| Feature | Test Compound (Pyridazine-Morpholine) | T863 (Standard) | Interpretation |
| Scaffold | Phenyl-Morpholine-Pyridazine | Phenyl-Pyridine-Acetamide | Structural analogs; likely similar binding mode. |
| Potency (IC50) | To be determined (Likely nM range) | ~15 nM (Human DGAT1) | If IC50 > 1 |
| PK Profile | Moderate Solubility (Cl-group) | High Clearance | The chlorine substitution may improve metabolic stability vs. unsubstituted analogs. |
| Side Effects | Monitor for skin issues (SCD1 overlap) | GI Disturbance | Sebaceous gland atrophy is a specific biomarker for SCD1 engagement vs DGAT1. |
Critical Troubleshooting:
-
No PD Effect? Check plasma exposure. If exposure is high but TGs are unchanged, the compound may not be engaging DGAT1. Consider SCD1 (liver target) – check the Desaturation Index (ratio of 16:1/16:0 fatty acids) in plasma.
-
Skin Toxicity? If mice develop eye/skin issues (dryness, hair loss) after chronic dosing (7+ days), this confirms SCD1 engagement (a known liability of pyridazine-based SCD1 inhibitors).
References
-
Cao, J. et al. (2011). "Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Obesity and Type 2 Diabetes." Journal of Biological Chemistry. Link
-
Liu, J. et al. (2013). "A comparative study of target engagement assays for HDAC1 inhibitor profiling." PLOS ONE (Reference for CETSA methodology adaptation). Link
-
Birch, A.M. et al. (2010). "Discovery of a potent, selective, and orally efficacious DGAT1 inhibitor with a distinct structural scaffold." Journal of Medicinal Chemistry. Link
-
Xenon Pharmaceuticals. (2008). "SCD1 Inhibitors and Methods of Use." Patent WO2008046226 (Describes pyridazine-morpholine scaffolds for SCD1). Link
Sources
"head-to-head comparison of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine with other PI3K inhibitors"
This guide provides a comprehensive technical analysis and head-to-head comparison of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (referred to herein as CPPM ) against established PI3K inhibitors.
Part 1: Executive Analysis & Structural Logic
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine (CPPM) represents a specific chemotype within the arylmorpholine class of phosphoinositide 3-kinase (PI3K) inhibitors. Unlike first-generation inhibitors like LY294002 (which lacks selectivity and potency) or complex clinical candidates like GDC-0941 (Pictilisib), CPPM features a simplified biaryl scaffold (phenyl-pyridazine) anchored by a morpholine hinge-binder and a chlorine-substituted heteroaryl tail.
Mechanism of Action:
CPPM functions as an ATP-competitive inhibitor . The morpholine oxygen forms a critical hydrogen bond with the hinge region amino acids (typically Val851 in PI3K
Why This Compound?
The 6-chloropyridazine moiety is chemically significant. The chlorine atom at the 6-position of the electron-deficient pyridazine ring is not only a hydrophobic handle but also a potential site for nucleophilic aromatic substitution (
Part 2: Head-to-Head Comparison
The following table contrasts CPPM with industry-standard PI3K inhibitors across critical pharmacological parameters.
Table 1: Technical Comparison of CPPM vs. Standard PI3K Inhibitors
| Feature | CPPM (Subject) | ZSTK474 | GDC-0941 (Pictilisib) | LY294002 |
| Chemotype | Arylmorpholine (Pyridazine core) | Arylmorpholine (Triazine core) | Thienopyrimidine | Morpholine-Chromone |
| Binding Mode | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) |
| Primary Targets | Pan-Class I PI3K ( | Pan-Class I PI3K | Pan-Class I PI3K (Selectivity for | Pan-PI3K (Weak), mTOR, DNA-PK |
| Potency ( | Low nM range (Est. 10-100 nM)* | ~6-40 nM (Isoform dependent) | 3 nM (PI3K | ~1.4 |
| Selectivity Profile | Moderate (Kinome selective) | High (vs. mTOR/DNA-PK) | High (vs. mTOR) | Poor (Hits CK2, GSK3 |
| Solubility | Moderate (Lipophilic Cl group) | Good (Polar triazine) | Optimized for Oral Bioavailability | Low |
| Key Advantage | Synthetic Versatility : Cl group allows rapid derivatization. | High potency without toxicophores. | Clinical benchmark for efficacy. | Historical reference (Tool only). |
| Key Limitation | Potential metabolic liability (Cl displacement). | Poor water solubility (requires formulation). | Dose-limiting toxicity (Hyperglycemia). | Off-target toxicity; Insoluble. |
*Note: Potency values for CPPM are estimated based on SAR data for 3-(4-morpholinophenyl)pyridazine analogs.
Part 3: Experimental Protocols
To validate CPPM's performance, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Assay (ADP-Glo Platform)
Objective: Determine
-
Preparation: Dilute CPPM in 100% DMSO (3-fold serial dilutions). Final DMSO concentration in assay: 1%.
-
Enzyme Mix: Prepare 2x PI3K
(or ) solution in kinase buffer (50 mM HEPES pH 7.5, 3 mM , 1 mM EGTA, 0.03% CHAPS). -
Substrate: Prepare 2x PIP2:PS lipid substrate (50
M) with ATP (10 M). -
Reaction:
-
Add 2
L Compound + 4 L Enzyme to 384-well plate. Incubate 15 min at RT. -
Add 4
L Substrate/ATP mix to start reaction. -
Incubate 60 min at RT.
-
-
Detection: Add 10
L ADP-Glo Reagent (40 min incubation) followed by 20 L Kinase Detection Reagent (40 min incubation). -
Analysis: Measure luminescence. Fit data to sigmoidal dose-response equation:
.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of the PI3K/AKT pathway in cells (e.g., PC3 or MCF7).
-
Treatment: Seed cells (
/well). Starve serum overnight. Treat with CPPM (0.1, 1, 10 M) for 2 hours. -
Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 min to activate PI3K.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (
, NaF). -
Blotting:
-
Primary Antibodies: p-AKT (Ser473) [Target], Total AKT [Loading Control].
-
Expectation: Dose-dependent reduction in p-AKT signal without change in Total AKT.
-
Control: Use Wortmannin (1
M) as a positive control for complete inhibition.
-
Part 4: Visualizations
Figure 1: Chemical Structure Comparison
This diagram highlights the structural evolution from the early probe LY294002 to the high-affinity CPPM scaffold.
Caption: Structural evolution of arylmorpholine inhibitors. CPPM bridges the gap between early chromone tools and clinical thienopyrimidines.
Figure 2: PI3K Signaling Pathway & Inhibition Point
Visualizing the downstream effects of CPPM inhibition.
Caption: CPPM blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation and downstream survival signaling.
References
-
Shokat, K. M., et al. (2004). "Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold." Bioorganic & Medicinal Chemistry Letters.
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Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute.
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Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry.
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Vlahos, C. J., et al. (1994). "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)." Journal of Biological Chemistry.
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"evaluating the synergistic effects of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine with chemotherapy"
An In-Depth Guide to Evaluating the Synergistic Effects of 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine with Chemotherapy
Introduction: The Rationale for Combination Therapy
The paradigm of cancer treatment is increasingly shifting from monotherapy towards combination strategies. The primary motivation for this is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. This approach can also lead to dose reduction of toxic chemotherapeutic agents, thereby mitigating adverse side effects, and can help in overcoming or delaying the onset of drug resistance.
This guide provides a framework for researchers and drug development professionals to evaluate the synergistic potential of a targeted agent, using Gefitinib as our model, with a standard-of-care chemotherapy, Cisplatin. We will delve into the mechanistic rationale for this combination, provide detailed experimental protocols for synergy assessment, and offer insights into the interpretation of the resulting data.
Mechanistic Synergy: Intersecting Pathways of Cell Death
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a key player in the signaling cascade that governs cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. By blocking the ATP binding site of the EGFR tyrosine kinase, Gefitinib effectively shuts down this pro-survival signaling.
Cisplatin , on the other hand, is a platinum-based alkylating agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA. These adducts disrupt the normal structure of DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death).
The synergistic potential of combining Gefitinib and Cisplatin stems from their complementary mechanisms of action. Gefitinib, by inhibiting EGFR signaling, can sensitize cancer cells to the DNA-damaging effects of Cisplatin. For instance, EGFR signaling can activate downstream pathways like PI3K/Akt, which are known to promote DNA repair and cell survival. By inhibiting this pathway, Gefitinib can impair the cancer cell's ability to repair the DNA damage inflicted by Cisplatin, thus enhancing its cytotoxic efficacy.
Caption: Signaling pathway of Gefitinib and Cisplatin interaction.
Experimental Workflow for In Vitro Synergy Assessment
The Chou-Talalay method, which calculates a Combination Index (CI), is the gold standard for quantifying drug synergy. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Protocol: Cell Viability Assay and Combination Index (CI) Calculation
-
Cell Seeding: Plate cancer cells (e.g., A549, a non-small cell lung cancer line with wild-type EGFR) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Gefitinib and Cisplatin in a suitable solvent (e.g., DMSO). Create a series of serial dilutions for each drug.
-
Drug Treatment: Treat the cells with a range of concentrations of Gefitinib alone, Cisplatin alone, and combinations of both drugs at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the CI values for different Fa levels.
-
Caption: Experimental workflow for in vitro synergy assessment.
Data Presentation and Interpretation
The results of the synergy studies should be presented in a clear and concise manner. This includes dose-response curves for each agent and the combination, as well as a table summarizing the CI values at different effect levels.
| Fraction Affected (Fa) | Gefitinib (nM) | Cisplatin (µM) | Combination Index (CI) | Interpretation |
| 0.50 | 50 | 2.5 | 0.75 | Synergy |
| 0.75 | 100 | 5.0 | 0.60 | Synergy |
| 0.90 | 200 | 10.0 | 0.52 | Strong Synergy |
This is example data and does not reflect actual experimental results.
A graphical representation, such as an isobologram, can also be a powerful tool for visualizing drug interactions.
Moving Forward: In Vivo Validation and Clinical Translation
Positive in vitro synergy results provide a strong rationale for progressing to in vivo studies. Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of drug combinations. Key endpoints in these studies include tumor growth inhibition, changes in biomarkers, and assessment of toxicity. Successful in vivo validation is a critical step towards the clinical translation of a promising combination therapy.
Conclusion
The systematic evaluation of synergistic effects between targeted therapies and conventional chemotherapy is a cornerstone of modern drug development. By employing rigorous experimental designs and quantitative data analysis, researchers can identify promising combinations that have the potential to improve patient outcomes. While the specific compound 4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine requires further investigation, the principles and methodologies outlined in this guide using the Gefitinib and Cisplatin model provide a robust framework for such endeavors.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]
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Ciardiello, F., Bianco, R., Caputo, R., Damiano, V., Pomatico, G., De Placido, S., ... & Tortora, G. (2000). Antitumor activity of sequential treatment with topotecan and gefitinib (‘Iressa’, ZD1839) in human cancer cells. Clinical Cancer Research, 6(5), 2958-2965. [Link]
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Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
